6-Methylquinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a fused benzene and pyrazine ring structure, making it an important scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoxaline-2,3-diamine typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst under reflux conditions. This reaction yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate (TS-1) have been used to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
6-Methylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound can also act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl group.
2,3-Diaminoquinoxaline: A derivative with two amino groups at positions 2 and 3.
6-Bromoquinoxaline-2,3-diamine: A halogenated derivative with a bromine atom at position 6.
Uniqueness
6-Methylquinoxaline-2,3-diamine is unique due to the presence of the methyl group at position 6, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3,(H2,10,12)(H2,11,13) |
InChI Key |
GPGFYRFJULOSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.